molecular formula C14H14ClNO3 B13702610 2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride

2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride

Cat. No.: B13702610
M. Wt: 279.72 g/mol
InChI Key: DCQPSNMUKSHPPY-UHFFFAOYSA-N
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Description

2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride is a chemical compound with the molecular formula C14H15NO3 It is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be catalyzed by transition metals or organocatalysts to enhance efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopentyl-1,3-dioxoisoindoline-5-carbaldehyde
  • 2-Isopentyl-1,3-dioxoisoindoline-5-carboxylic Acid

Uniqueness

2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride is unique due to its specific structural features, such as the isoindoline nucleus and the presence of carbonyl groups at positions 1 and 3.

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

2-(3-methylbutyl)-1,3-dioxoisoindole-5-carbonyl chloride

InChI

InChI=1S/C14H14ClNO3/c1-8(2)5-6-16-13(18)10-4-3-9(12(15)17)7-11(10)14(16)19/h3-4,7-8H,5-6H2,1-2H3

InChI Key

DCQPSNMUKSHPPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl

Origin of Product

United States

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